2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S2/c1-24(14-4-3-5-15(11-14)27-2)32(25,26)18-8-9-31-19(18)21-22-20(23-30-21)13-6-7-16-17(10-13)29-12-28-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVZCGVOYXSTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.38 g/mol
This compound features a benzodioxole moiety, an oxadiazole ring, and a thiophene sulfonamide group which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance:
- A study comparing various oxadiazole derivatives demonstrated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.91 µg/mL to over 500 µg/mL depending on the strain tested .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 3.91 | MRSA |
| Compound B | 62.5 - 500 | E. coli |
| Compound C | >2000 | Pseudomonas spp. |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed mixed results:
- In vitro studies indicated that certain derivatives of oxadiazoles exhibited cytotoxic effects against cancer cell lines such as L929 and A549, with some compounds enhancing cell viability at lower concentrations .
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
|---|---|---|
| Compound 24 | 100 | 92% |
| Compound 25 | 200 | 68% |
| Compound 29 | 50 | 127% |
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and biofilm formation, which is crucial in treating resistant bacterial strains .
- Disruption of Membrane Integrity : Some studies suggest that the presence of the oxadiazole ring may disrupt bacterial membranes leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on oxadiazole derivatives showed promising results in treating infections caused by multi-drug resistant bacteria, with some compounds outperforming traditional antibiotics like ciprofloxacin .
- Another case highlighted the use of benzodioxole-containing compounds in targeting specific cancer cell lines, demonstrating selective cytotoxicity which could lead to fewer side effects compared to conventional chemotherapy .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features several notable structural components:
- Benzodioxole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Often associated with pharmacological properties.
- Thiophene sulfonamide group : Contributes to the compound’s reactivity and biological interaction potential.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Synthesis of the Oxadiazole Ring : Cyclization of a hydrazide with a nitrile oxide.
- Formation of the Thiophene Sulfonamide : Coupling reactions using palladium-catalyzed cross-coupling techniques.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and benzodioxole moieties exhibit significant anticancer properties. The specific interactions of this compound with cancer cell lines have been studied, showing potential for inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
The presence of the thiophene sulfonamide group suggests that this compound may possess antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, making it a candidate for further investigation in treating infectious diseases.
Anti-inflammatory Effects
In silico studies have suggested that similar compounds may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This opens avenues for exploring its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this structure:
- A study published in Molecules highlighted the synthesis of oxadiazole derivatives and their potential as anti-inflammatory agents through molecular docking studies .
- Another research article focused on the antimicrobial properties of similar benzodioxole-containing compounds, demonstrating their effectiveness against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and sulfonamide coupling. For example, chloroacetyl chloride can be used for thiazole ring formation under controlled conditions (20–25°C in dioxane with triethylamine as a base), followed by purification via recrystallization (ethanol-DMF mixtures) . Yield optimization requires strict control of stoichiometry, temperature, and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are most robust for characterizing purity and structural integrity?
- Answer : High-resolution techniques are essential:
- NMR : and NMR confirm substituent positions (e.g., benzodioxolyl and methoxyphenyl groups).
- HPLC-MS : Validates purity (>95%) and detects trace impurities.
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement, particularly for handling twinned or high-resolution data .
Q. How can researchers design initial biological activity assays to evaluate this compound’s therapeutic potential?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding). For oxadiazole derivatives, FLAP (5-lipoxygenase-activating protein) inhibition assays using human whole blood to measure LTB4 suppression are common. Use IC50 values to benchmark against known inhibitors .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to improve binding potency?
- Answer : Systematic substitution of functional groups (e.g., methoxy vs. hydroxy groups on phenyl rings) and oxadiazole ring modifications are key. For example:
Q. How can researchers resolve contradictory crystallographic data during structural refinement?
- Answer : Use SHELXL’s twin refinement for twinned crystals or high-resolution data. Adjust parameters like HKLF5 for overlapping reflections. Validate with R-factor convergence (<5% discrepancy) and cross-check with DFT-calculated bond lengths .
Q. What experimental design (DoE) approaches optimize reaction conditions for scalability?
- Answer : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps and reduce byproducts. Statistical modeling (ANOVA) identifies critical factors for yield improvement .
Q. How to address discrepancies between computational predictions and experimental bioassay results?
- Answer : Cross-validate using:
- In silico : Density Functional Theory (DFT) for electronic properties vs. experimental LogP (lipophilicity).
- In vitro : Compare predicted binding affinities (e.g., AutoDock Vina) with radioligand displacement assays. Adjust force fields or solvation models if deviations exceed 15% .
Q. What methodologies validate analytical data (e.g., NMR shifts) against computational models?
- Answer : Compare experimental NMR shifts with Gaussian-optimized structures. Example for a related compound:
| Proton Position | Experimental (ppm) | Computed (ppm) | Deviation |
|---|---|---|---|
| Benzodioxolyl H | 6.82 | 6.79 | 0.03 |
| Methoxy OCH3 | 3.75 | 3.72 | 0.03 |
| Deviations >0.1 ppm suggest conformational differences requiring re-evaluation . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
